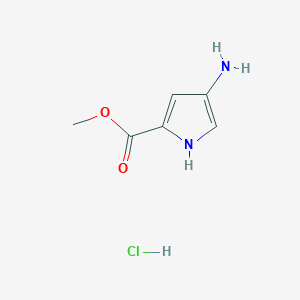

methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Description

BenchChem offers high-quality methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-1H-pyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h2-3,8H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKGVNUYRDBGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride

Abstract

Methyl 4-amino-1H-pyrrole-2-carboxylate and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. They form the core of various DNA-binding ligands, including the cytotoxic natural products netropsin and distamycin, which exhibit significant antibiotic and antiviral properties.[1] This guide provides an in-depth, technically-grounded pathway for the synthesis of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, a stable salt form of the parent amine. The narrative emphasizes the chemical rationale behind procedural choices, offering a robust and reproducible framework for researchers in drug discovery and chemical synthesis. The synthesis proceeds through a classical and reliable three-step sequence: electrophilic nitration of a pyrrole-2-carboxylate precursor, subsequent reduction of the nitro intermediate, and final conversion to the hydrochloride salt.

Retrosynthetic Analysis and Strategy Selection

The synthesis of substituted pyrroles can be approached from numerous angles. A common and highly effective strategy for introducing an amino group at the 4-position involves the nitration of a suitable precursor followed by reduction. This method, while requiring careful control of reaction conditions, is advantageous due to the commercial availability of starting materials and the generally high efficiency of the individual transformations.

The retrosynthetic analysis reveals a straightforward pathway:

-

The target hydrochloride salt (I) is directly accessible from the free amine, methyl 4-amino-1H-pyrrole-2-carboxylate (II) , via simple acid-base chemistry.

-

The amino group on compound (II) is logically installed via the reduction of a nitro group precursor, methyl 4-nitro-1H-pyrrole-2-carboxylate (III) .

-

The nitro-pyrrole intermediate (III) can be synthesized through the electrophilic nitration of the commercially available starting material, methyl 1H-pyrrole-2-carboxylate (IV) .

This multi-step approach is selected for its reliability and the well-established nature of each reaction class.

Caption: Retrosynthetic pathway for the target molecule.

The Synthetic Pathway: A Step-by-Step Mechanistic Overview

Step 1: Electrophilic Nitration of Methyl 1H-pyrrole-2-carboxylate

The initial step involves the regioselective nitration of methyl 1H-pyrrole-2-carboxylate. The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. However, the ester group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and acts as a meta-director. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the C4 position.

Causality of Experimental Choice: A mixture of fuming nitric acid and acetic anhydride is commonly employed. Acetic anhydride reacts with nitric acid to form the potent electrophile, acetyl nitrate, which then generates the nitronium ion in situ. This method is often preferred over the harsher nitric acid/sulfuric acid mixture, which can lead to excessive oxidation and degradation of the sensitive pyrrole ring. The reaction is performed at low temperatures (e.g., -10 to 0 °C) to control the exothermicity and minimize side-product formation.

Step 2: Reduction of Methyl 4-Nitro-1H-pyrrole-2-carboxylate

The conversion of the nitro group to a primary amine is a critical reduction step. Several methods are effective for this transformation.

-

Catalytic Hydrogenation: This is often the cleanest method, utilizing a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. The reaction proceeds with high yield and the only byproduct is water. The catalyst is easily removed by filtration.

-

Chemical Reduction: A common alternative is the use of a metal in acidic solution, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This method is highly effective and often used when catalytic hydrogenation is not feasible (e.g., due to the presence of other reducible functional groups).

Trustworthiness of the Protocol: For this guide, we will detail the catalytic hydrogenation protocol. It is a self-validating system; the reaction progress can be easily monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed. This ensures complete conversion before proceeding to work-up.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the synthesized methyl 4-amino-1H-pyrrole-2-carboxylate into its hydrochloride salt. The free amine can be unstable and prone to oxidation. Converting it to the hydrochloride salt significantly improves its stability, shelf-life, and handling characteristics, often yielding a crystalline solid that is easier to purify and weigh.

Procedural Logic: The free amine, dissolved in a suitable organic solvent like methanol or ethyl acetate, is treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol). The amine's lone pair of electrons acts as a base, abstracting a proton from HCl and forming the ammonium chloride salt, which typically precipitates from the solution and can be isolated by filtration.

Caption: Overall workflow of the three-step synthesis.

Experimental Protocols & Data

Protocol 1: Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate (III)

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (10 vol).

-

Cooling: Cool the solution to -10 °C using an ice-salt bath.

-

Addition of Nitrating Agent: Prepare a solution of fuming nitric acid (1.1 eq) in acetic anhydride (2 vol). Add this solution dropwise to the cooled pyrrole solution over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

-

Reaction: Stir the reaction mixture at -10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

-

Purification: The crude product is dried under vacuum. If necessary, it can be further purified by recrystallization from an ethanol/water mixture to yield the product as a pale yellow solid.[2]

Protocol 2: Synthesis of Methyl 4-amino-1H-pyrrole-2-carboxylate (II)

-

Preparation: To a solution of methyl 4-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in methanol (15 vol), carefully add 10% Palladium on carbon (Pd/C) (5-10% w/w).

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Reaction: The reaction is monitored by TLC until all the starting material has been consumed (typically 4-6 hours).

-

Filtration: The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite pad is washed with additional methanol.

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude amine, which is often used directly in the next step without further purification.

Protocol 3: Preparation of Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (I)

-

Dissolution: Dissolve the crude methyl 4-amino-1H-pyrrole-2-carboxylate from the previous step in a minimal amount of anhydrous methanol or ethyl acetate.

-

Precipitation: While stirring, slowly add a 2M solution of hydrogen chloride in diethyl ether (1.2 eq) dropwise. A precipitate will form immediately.

-

Stirring: Stir the resulting suspension at room temperature for 30 minutes to ensure complete salt formation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities and dry under high vacuum to afford the final product as a stable, off-white to light brown solid.

| Step | Starting Material | Key Reagents | Molar Eq. (Reagent) | Solvent | Typical Yield |

| 1 | Methyl 1H-pyrrole-2-carboxylate | fuming HNO₃ / Acetic Anhydride | 1.1 | Acetic Anhydride | 70-85% |

| 2 | Methyl 4-nitro-1H-pyrrole-2-carboxylate | H₂ (1 atm), 10% Pd/C | Catalytic | Methanol | 90-98% |

| 3 | Methyl 4-amino-1H-pyrrole-2-carboxylate | HCl in Diethyl Ether | 1.2 | Methanol / Ether | >95% |

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and regiochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, NO₂).

-

Melting Point: To assess the purity of the final crystalline hydrochloride salt. The melting point for the related N-methyl analog is reported as 236°C, which can serve as a reference point.[3]

Conclusion

The synthetic pathway detailed in this guide represents a reliable and well-precedented method for the laboratory-scale production of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. By proceeding through a regioselective nitration, a clean catalytic reduction, and a straightforward salt formation, this protocol provides researchers with a practical route to a valuable building block for the development of novel therapeutics and advanced materials. The emphasis on the rationale behind each step ensures that the process is not only reproducible but also adaptable to related synthetic targets.

References

-

Wang, B., & Gunic, E. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Organic Letters, 4(15), 2601–2603. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261887, Methyl 4-nitro-1h-pyrrole-2-carboxylate. Retrieved from [Link]

-

Zhang, T., Lu, Y., et al. (2018). A new approach to methyl 4-amino-1-methylpyrrole-2-carboxylate. ResearchGate. This reference, while describing the N-methyl analog, outlines a similar classical synthesis involving acylation, nitration, esterification, and reduction. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-Amino-1H-pyrrole-2-carboxylate Hydrochloride

This guide provides an in-depth analysis of the physicochemical properties of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a foundational understanding of the compound's characteristics, the scientific rationale behind these properties, and the validated experimental protocols required for their accurate determination.

Introduction and Strategic Importance

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a heterocyclic compound featuring a pyrrole core, a scaffold of significant interest in medicinal chemistry. Pyrrole derivatives are known constituents of numerous biologically active molecules and approved pharmaceuticals, valued for their ability to participate in hydrogen bonding and other molecular interactions.[1][2] The title compound serves as a versatile building block, incorporating an amino group and a methyl ester, which provide reactive handles for further synthetic elaboration.

A thorough understanding of its physicochemical properties—such as solubility, stability, and pKa—is paramount. These parameters govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for designing robust synthetic routes and stable pharmaceutical formulations. This guide provides the essential data and methodologies to effectively utilize this compound in a research and development setting.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is the bedrock of all subsequent analysis. The structure of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is defined by a pyrrole ring substituted at the C2 and C4 positions, existing as a hydrochloride salt.

Molecular Structure

The chemical structure is depicted below. The hydrochloride salt form involves the protonation of the most basic site, the C4-amino group, which is crucial for its solubility and handling characteristics.

Caption: Chemical structure of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride.

Core Chemical Data

A summary of the fundamental identifiers and calculated properties for this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 4-amino-1H-pyrrole-2-carboxylate;hydrochloride | - |

| Molecular Formula | C₆H₉ClN₂O₂ | Calculated |

| Molecular Weight | 176.60 g/mol | Calculated |

| Canonical SMILES | COC(=O)C1=CC(N)=CN1.Cl | Calculated |

| InChI Key | InChI=1S/C6H8N2O2.ClH/c1-10-6(9)5-3-4(7)2-8-5;/h2-3,8H,7H2,1H3;1H | Calculated |

| CAS Number | Not explicitly found. Use structure/name for searches. | - |

Physicochemical Properties: An Analytical Perspective

Direct experimental data for this specific compound is not widely published. Therefore, this section presents expected properties based on structurally related analogs and explains the causal relationships between structure and function. The provided protocols are essential for empirical validation.

Physical State and Appearance

As a hydrochloride salt of a small organic molecule, the compound is expected to be a crystalline solid at standard temperature and pressure. The color can range from white to off-white or light tan, with coloration often arising from trace impurities or minor degradation upon exposure to air and light.

Melting Point

Salts of organic amines typically exhibit high melting points due to the strong ionic forces in the crystal lattice. For comparison, the related compound methyl 4-amino-1-methylpyrrole-2-carboxylate hydrochloride has a reported melting point of 236°C.[3] It is reasonable to hypothesize that the title compound will have a similarly high melting point, likely accompanied by decomposition.

Solubility Profile

Solubility is a critical parameter for both synthetic work-up and biological application.

-

Aqueous Solubility : The presence of the hydrochloride salt moiety is the primary determinant of aqueous solubility. The protonated amine significantly increases the polarity of the molecule, facilitating interaction with water. Solubility is expected to be highest in acidic to neutral aqueous solutions (pH < 7) and will decrease significantly in basic conditions (pH > 9) as the free base precipitates.

-

Organic Solvent Solubility : The free base form would be more soluble in organic solvents. As a salt, the compound is expected to have good solubility in polar protic solvents like methanol and ethanol, limited solubility in polar aprotic solvents like DMSO and DMF, and poor solubility in nonpolar solvents such as hexanes, toluene, and diethyl ether.

Table of Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| Water (pH 4-6) | High | Salt form, polar protic solvent. |

| Methanol | High to Moderate | Polar protic solvent. |

| Ethanol | Moderate | Polar protic solvent. |

| DMSO | Moderate to Low | Polar aprotic solvent. |

| Acetonitrile | Low | Polar aprotic solvent. |

| Dichloromethane | Very Low | Nonpolar aprotic solvent. |

| Ethyl Acetate | Very Low | Moderately polar aprotic solvent. |

Chemical Stability

The stability of the compound under various conditions dictates its storage and handling procedures.

-

Hydrolytic Stability : The methyl ester functional group is susceptible to hydrolysis under either strong acidic or basic conditions, yielding the corresponding carboxylic acid. At neutral pH and room temperature, it should exhibit reasonable stability for short-term experiments.

-

Oxidative Stability : Aromatic amines, particularly on electron-rich pyrrole rings, can be sensitive to oxidation from atmospheric oxygen, especially when exposed to light.[1] This can lead to discoloration over time.

-

Recommended Storage : For long-term integrity, the compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at reduced temperatures (2-8°C).

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and consistency of a research compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the N-H proton of the pyrrole, the ammonium protons, and the methyl ester protons. The pyrrole protons (at C3 and C5) would appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing ester group.

-

¹³C NMR : The carbon spectrum will confirm the number of unique carbon environments, with characteristic shifts for the ester carbonyl carbon (~160-170 ppm), the pyrrole ring carbons, and the methyl ester carbon (~50-55 ppm).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using electrospray ionization (ESI) in positive mode, the expected primary ion would be the molecular ion of the free base [M+H]⁺ at m/z 141.06.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the compound. A reverse-phase method is typically employed. The hydrochloride salt form ensures good behavior on C18 columns with aqueous-organic mobile phases.

-

Typical Conditions :

-

Column : C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B : Acetonitrile or Methanol.

-

Gradient : A linear gradient, for example, from 5% B to 95% B over 15-20 minutes.

-

Detection : UV detection, typically scanned from 210-400 nm, with a primary monitoring wavelength around 254 nm.

-

Validated Experimental Protocols

Trustworthiness in research relies on reproducible, validated methods. The following protocols provide a self-validating framework for key property assessments.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol ensures an accurate and robust assessment of compound purity.

Objective: To quantify the purity of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride and identify any potential impurities.

Methodology:

-

Preparation of Mobile Phase:

-

Mobile Phase A: Prepare 1 L of deionized water containing 1.0 mL of trifluoroacetic acid (TFA). Filter through a 0.45 µm filter and degas.

-

Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Ensure complete dissolution. If needed, sonicate briefly.

-

-

HPLC System Configuration:

-

Column: C18 silica column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

UV Detector: 254 nm.

-

-

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area/Area).

-

Causality and Self-Validation: The use of TFA ensures the amino group remains protonated, leading to sharp, symmetrical peaks. The gradient covers a wide polarity range, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are detected. Running a blank (injection of solvent) before the sample confirms the absence of system contamination.

Caption: Workflow for purity determination by RP-HPLC.

References

- Vertex AI Search. Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers.

- Fluorochem. Methyl-4-amino-1-methyl pyrrole-2-carboxylate hydrochloride.

- Smolecule. Methyl 4-amino-1H-pyrrole-3-carboxylate.

- Wikipedia. Pyrrole-2-carboxylic acid.

- Chem-Impex. 1H-Pyrrole-2-carboxylic acid, methyl ester.

- PubChem. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid.

-

MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available from: [Link]

Sources

A Comprehensive Spectroscopic Guide to Methyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride

Introduction

Methyl 4-amino-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The pyrrole nucleus is a fundamental structural motif found in numerous biologically active molecules, including natural products and synthetic drugs.[1] This guide provides an in-depth technical analysis of the spectroscopic data for its hydrochloride salt, a common form for improving stability and solubility.

For researchers, scientists, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This document serves as a practical reference for the characterization of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride using cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to establish a self-validating system for compound identification.

The molecular structure is presented below:

Caption: A general workflow for spectroscopic characterization.

Step-by-Step HRMS Acquisition Protocol:

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, with an ESI source. [2]3. Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Data Analysis and Fragmentation

The mass of the free base (non-salt form) of the compound, C₆H₈N₂O₂, has a monoisotopic mass of 140.0586 Da. [3]In positive ion ESI-MS, the molecule is expected to be detected as its protonated form, [M+H]⁺.

-

Expected [M+H]⁺: 141.0664 m/z

High-resolution analysis allows this mass to be measured with an accuracy of <5 ppm, confirming the elemental composition of C₆H₉N₂O₂⁺.

Caption: Key fragmentation pathways for the protonated molecule in MS/MS analysis.

Fragmentation Analysis: Tandem MS (MS/MS) experiments can be performed to further confirm the structure. The most likely fragmentation pathways for the [M+H]⁺ ion involve the loss of neutral molecules or radicals from the ester group:

-

Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, leading to an acylium ion at m/z 109.0400.

-

Loss of the Carbomethoxy Radical (•COOCH₃): This would result in a fragment at m/z 82.0553.

Conclusion

The structural integrity of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework. IR spectroscopy provides a rapid confirmation of essential functional groups, particularly the ester carbonyl and the ammonium salt. Finally, HRMS validates the elemental composition with high accuracy. This comprehensive spectroscopic profile serves as a reliable benchmark for quality control and future research involving this valuable synthetic building block.

References

- BenchChem. (n.d.). Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide.

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Novel Pyrrolo[2,3-b]indole Analogues.

- Ghanem, A. et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.

- Koca, İ. & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5:3, 135-142.

- Jones, R. A. & Bean, G. P. (1967). Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. Journal of the Chemical Society B: Physical Organic.

- PubChem. (n.d.). Methyl 4-amino-1h-pyrrole-2-carboxylate hydrochloride.

Sources

An In-Depth Technical Guide to Methyl 4-Amino-1-methyl-1H-pyrrole-2-carboxylate Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, a key building block in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, a validated synthetic pathway, and its strategic application in the design of novel therapeutics.

Core Compound Identification and Properties

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a substituted pyrrole derivative valued for its utility as a scaffold in organic synthesis. The pyrrole ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The strategic placement of the amino and carboxylate groups on this N-methylated pyrrole core offers versatile handles for chemical modification, making it a valuable starting material for constructing diverse molecular architectures.

Table 1: Physicochemical Properties of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate and its Hydrochloride Salt

| Property | Value | Source(s) |

| Compound Name | Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride | [2] |

| CAS Number | 180258-45-1 | [2] |

| Molecular Formula | C₇H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 190.63 g/mol | |

| Appearance | Light yellowish crystalline powder | [3] |

| Purity | ≥97% | [2] |

| Melting Point | 236°C | [2] |

| Solubility | Soluble in organic solvents such as ethanol and DMSO | [3] |

| SMILES | COC(=O)C1=CC(N)=CN1C.Cl | [2] |

| InChI Key | HEOKCJUUKIPIMM-UHFFFAOYSA-N | [2] |

Strategic Synthesis Pathway

The synthesis of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride can be achieved through a robust five-step sequence starting from commercially available 1-methylpyrrole.[4] This pathway is designed for efficiency and scalability, proceeding through key intermediates that are readily purified. The overall strategy involves the introduction of the carboxylate and amino functionalities via electrophilic substitution and subsequent reduction.

The synthetic sequence is as follows:

-

Acylation: Introduction of an acetyl group at the 2-position of the pyrrole ring.

-

Nitration: Introduction of a nitro group at the 4-position.

-

Esterification: Conversion of the carboxylic acid to its methyl ester.

-

Reduction: Reduction of the nitro group to an amino group.

-

Salt Formation: Conversion of the free base to its hydrochloride salt for improved stability and handling.

Caption: A five-step synthetic pathway to the target compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established chemical transformations for pyrrole derivatives.

Step 1: Acylation of 1-Methylpyrrole

-

Reaction: Friedel-Crafts acylation of 1-methylpyrrole with acetic anhydride, typically using a Lewis acid catalyst, yields 2-acetyl-1-methylpyrrole.

-

Rationale: The pyrrole ring is highly activated towards electrophilic substitution, with a strong preference for the 2-position.

Step 2: Nitration of 2-Acetyl-1-methylpyrrole

-

Reaction: The acetylated intermediate is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 4-position.

-

Rationale: The acetyl group is a deactivating group, directing the incoming electrophile (NO₂⁺) to the 4-position of the pyrrole ring.

Step 3: Esterification to form Methyl 1-methyl-4-nitropyrrole-2-carboxylate

-

Reaction: The 2-acetyl-1-methyl-4-nitropyrrole can be converted to the corresponding carboxylic acid, which is then esterified using methanol in the presence of an acid catalyst (e.g., H₂SO₄) via Fischer esterification.

-

Rationale: The methyl ester is often the desired functional group for subsequent coupling reactions in drug discovery.

Step 4: Reduction of the Nitro Group

-

Reaction: The nitro group of methyl 1-methyl-4-nitropyrrole-2-carboxylate is reduced to the primary amine using standard methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or reduction with metals in acidic media (e.g., SnCl₂ in HCl).

-

Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically providing high yields of the corresponding amine.

Step 5: Hydrochloride Salt Formation

-

Reaction: The resulting methyl 4-amino-1-methylpyrrole-2-carboxylate is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.

-

Rationale: The hydrochloride salt is generally more stable, crystalline, and easier to handle than the free base, which can be susceptible to oxidation.

Spectroscopic Characterization

While a definitive, publicly available spectrum for methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is not readily accessible, the expected NMR signals can be predicted based on the analysis of structurally similar compounds.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Pyrrole Protons: Two singlets or doublets in the aromatic region (δ 6.0-7.5 ppm).

-

N-Methyl Group: A singlet around δ 3.6-3.8 ppm.

-

Ester Methyl Group: A singlet around δ 3.7-3.9 ppm.

-

Amine Protons: A broad singlet that may be downfield due to the hydrochloride salt formation.

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Carbonyl Carbon: A signal in the range of δ 160-165 ppm.

-

Pyrrole Carbons: Four signals in the aromatic region (δ 100-140 ppm).

-

N-Methyl Carbon: A signal around δ 35-40 ppm.

-

Ester Methyl Carbon: A signal around δ 50-55 ppm.

Applications in Drug Discovery and Medicinal Chemistry

The 4-amino-1-methyl-1H-pyrrole-2-carboxylate scaffold is a valuable building block in the synthesis of biologically active molecules. The amino group serves as a key site for derivatization, allowing for the introduction of various side chains and pharmacophores through amide bond formation or other coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for further modification or to serve as a key interacting group with biological targets.

Role as a Privileged Scaffold

Pyrrole-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The N-methylated pyrrole core of the title compound is a common feature in many natural products and synthetic drugs.

Case Study: Pyrrole-2-carboxamides as Antitubercular Agents

Recent research has highlighted the potential of pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in Mycobacterium tuberculosis.[5] In these studies, the pyrrole-2-carboxamide core acts as a central scaffold to which various substituents are attached to optimize binding to the MmpL3 protein. While these studies may not use the exact title compound as a starting material, they underscore the importance of the aminopyrrole carboxylate framework in developing novel anti-infective agents. The N-methylation of the pyrrole ring can also influence the compound's metabolic stability and pharmacokinetic properties.[5]

Caption: Workflow for utilizing the title compound in drug discovery.

The Boc-protected analogue, 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid, is also commercially available and widely used in peptide synthesis and the development of new drugs targeting cancer and neurological disorders.[6] This further highlights the versatility and importance of this chemical scaffold.

Safety and Handling

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is classified as a harmful irritant.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a strategically important building block for medicinal chemistry and drug discovery. Its straightforward synthesis and versatile functional groups allow for the creation of diverse libraries of compounds for biological screening. The established importance of the pyrrole scaffold in bioactive molecules ensures that this compound will continue to be a valuable tool for researchers developing the next generation of therapeutics.

References

-

Chem-Impex. 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid. [Link]

-

Industrial Chemicals. Methyl-4-amino-1-methylpyrrole-2-carboxylate. [Link]

-

Zhang, X. et al. A new approach to methyl 4-amino-1-methylpyrrole-2-carboxylate. (2008). Referenced in ResearchGate. [Link]

-

PubChem. Methyl 4-formyl-1H-pyrrole-2-carboxylate. [Link]

-

ResearchGate. First Synthesis of Methyl 3-Amino-4-(het)aryl-1H-pyrrole-2-carboxylates as Useful Scaffolds in Medicinal Chemistry. [Link]

-

Li, X. et al. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2020). Journal of Medicinal Chemistry. [Link]

-

PubChem. Methyl 4-formyl-1H-pyrrole-2-carboxylate. [Link]

-

ResearchGate. Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... [Link]

-

PubChemLite. Methyl 4-amino-1-methyl-1h-pyrrole-2-carboxylate hydrochloride. [Link]

-

PubChem. Methyl 4-methylpyrrole-2-carboxylate. [Link]

-

Jaramillo, D. et al. Synthesis of N-methylpyrrole and N-methylimidazole amino acids suitable for solid-phase synthesis. (2004). The Journal of Organic Chemistry. [Link]

-

Semantic Scholar. methyl 4-methylpyrrole-2-carboxylate. [Link]

-

PubChem. Methyl 4-nitro-1h-pyrrole-2-carboxylate. [Link]

- Bansal, Y. & Silakari, O. The therapeutic journey of pyrroles: A review. (2014). Bioorganic & Medicinal Chemistry.

Sources

- 1. 1-Methylpyrrole(96-54-8) 13C NMR spectrum [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Buy Methyl-4-amino-1-methylpyrrole-2-carboxylate at Best Price, Specifications & Details [forecastchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Solubility of Methyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that dictates its behavior in various stages of research and development, from synthetic workups to formulation and bioavailability.[1][2] This document delineates the theoretical principles governing the solubility of this compound, based on its structural features, and presents a rigorous, field-proven experimental protocol for its empirical determination. We will explore the profound influence of pH, solvent polarity, and temperature on solubility, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to handle this compound effectively.

Introduction to Methyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride

Chemical Structure and Physicochemical Properties

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically significant molecules.[3] The presence of an amino group, a methyl ester, and its formulation as a hydrochloride salt endows it with specific properties that are crucial for its application and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁ClN₂O₂ | [4][5] |

| Molecular Weight | 190.63 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Melting Point | 236°C | [4] |

| IUPAC Name | methyl 4-amino-1H-pyrrole-2-carboxylate;hydrochloride | [4] |

| InChI Key | HEOKCJUUKIPIMM-UHFFFAOYSA-N | [4][5] |

Significance in Research and Development

Substituted pyrroles like the title compound are valuable intermediates in organic synthesis. The functional groups—an amine available for acylation or alkylation and an ester group for hydrolysis or amidation—make it a versatile scaffold for building more complex molecules, including potential drug candidates and functional materials.[3] Its derivatives have been investigated for a range of biological activities, including antibacterial and anti-inflammatory properties.[3]

The Critical Role of Solubility in Drug Discovery

Solubility is a cornerstone of the drug development process. Insufficient solubility can lead to poor absorption and bioavailability, erratic dose-response relationships, and significant challenges in developing viable formulations for clinical use.[1][6] Therefore, a comprehensive understanding and quantitative measurement of a compound's solubility in various media (e.g., aqueous buffers, organic solvents) is an essential early-stage activity that informs lead optimization and candidate selection.[2][7]

Theoretical Solubility Profile and Influencing Factors

The solubility of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a direct consequence of its molecular structure. A reasoned prediction of its behavior can be made by analyzing its constituent parts.

Analysis of Functional Groups and Polarity

The molecule possesses both polar and non-polar characteristics:

-

Polar Groups: The primary amino group (-NH₂) and the methyl ester group (-COOCH₃) are capable of forming hydrogen bonds with polar solvents.

-

Ionic Group: As a hydrochloride salt, the amino group is protonated (-NH₃⁺Cl⁻), making it highly polar and ionically interactive with polar solvents, especially water.

-

Non-Polar Group: The pyrrole ring itself is an aromatic, somewhat non-polar structure.[8]

This combination suggests that the compound will be most soluble in polar solvents. While the parent pyrrole has low solubility in water, the presence of the ionic hydrochloride salt and additional hydrogen-bonding groups is expected to dramatically increase its aqueous solubility.[8][9]

The Impact of the Hydrochloride Salt Form

Forming a salt of a weakly basic drug is a common and highly effective strategy to enhance aqueous solubility.[10] The hydrochloride salt of a weak base, such as our target compound, will dissociate in water into the protonated amine (a cation) and a chloride anion. This ionic form interacts much more favorably with the polar water molecules than the neutral free base, leading to significantly higher solubility.

pH-Dependent Solubility

For an ionizable compound, solubility in aqueous media is critically dependent on the pH of the solution. As most drugs are weak acids or bases, their solubility profile is directly linked to their pKa.[11] The amino group on the pyrrole ring is a weak base. In its hydrochloride salt form, it exists as the protonated, water-soluble species.

The relationship can be described conceptually:

-

Low pH (Acidic, e.g., pH 1.2–4): The compound will remain fully protonated (R-NH₃⁺). The equilibrium favors the ionic, more soluble form. Solubility is expected to be at its maximum and relatively constant in this range.

-

Mid-range pH (approaching the pKa of the amine): As the pH increases, the equilibrium will shift towards the neutral, free base form (R-NH₂), according to the Henderson-Hasselbalch equation. This free base is significantly less polar and thus less soluble than the protonated salt.

-

High pH (Basic, e.g., pH > 7): The compound will exist predominantly as the free base, leading to its lowest aqueous solubility.[11]

This pH-dependent behavior is a critical consideration for biopharmaceutical applications, as the compound will encounter a range of pH environments in the gastrointestinal tract.[12][13]

Other Influencing Factors

-

Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[8][14] Therefore, conducting solubility studies at physiologically relevant temperatures, such as 37°C, is crucial for biopharmaceutical contexts.[12][14]

-

Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to different measured solubilities. It is essential to ensure that the solid phase in equilibrium with the saturated solution has not undergone a polymorphic transformation during the experiment.[15]

Standardized Protocol for Experimental Solubility Determination

To obtain reliable and reproducible data, a standardized and robust methodology is required. The equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[7][16]

The Shake-Flask Method: The Gold Standard

This method is based on achieving a thermodynamic equilibrium between the undissolved solid compound and a saturated solution.[7] An excess of the solid is agitated in the chosen solvent for a sufficient duration until the concentration of the dissolved compound in the liquid phase becomes constant.[11]

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride in a given solvent at a controlled temperature.

1. Preparation:

- Step 1.1 (Solvent Preparation): Prepare the desired solvents. For aqueous solubility, use buffers of defined pH (e.g., pH 1.2, 4.5, 6.8 as recommended for BCS classification) and degas them to prevent bubble formation.[13] For organic solvents, use high-purity, HPLC-grade solvents.

- Step 1.2 (Compound Weighing): Accurately weigh an amount of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride that is known to be in excess of its expected solubility. This ensures that a solid phase remains at equilibrium.[15] Place the weighed solid into appropriately sized, inert glass vials or flasks.

2. Equilibration:

- Step 2.1 (Solvent Addition): Add a precise volume of the prepared solvent to each vial containing the solid compound.

- Step 2.2 (Incubation & Agitation): Seal the vials securely and place them in an incubator shaker or on a shaking platform set to a constant temperature (e.g., 25°C for general chemistry or 37°C for biopharmaceutical relevance).[12][14] Agitate the samples at a constant, moderate speed (e.g., 100 rpm) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][13]

- Causality: Continuous agitation ensures intimate contact between the solid and the solvent, accelerating the dissolution process towards equilibrium. The extended timeframe is necessary to ensure that true thermodynamic equilibrium is reached, not just a kinetically trapped supersaturated state.[13][15]

3. Sample Separation:

- Step 3.1 (Phase Separation): After the equilibration period, remove the vials from the shaker. Allow them to stand briefly to let the excess solid settle. The separation of the saturated liquid phase (supernatant) from the undissolved solid is a critical step. This is typically achieved by either centrifugation or filtration.[15][17]

- Step 3.2 (Filtration/Centrifugation):

- Filtration: Filter the slurry through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE). To minimize drug loss due to adsorption onto the filter membrane, it is crucial to pre-rinse the filter with a small portion of the saturated solution before collecting the final sample.[15]

- Centrifugation: Alternatively, centrifuge the vials at high speed to pellet the excess solid. Carefully draw an aliquot of the clear supernatant for analysis.

4. Analysis:

- Step 4.1 (Sample Dilution): Immediately dilute the collected supernatant with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical instrument.

- Step 4.2 (Quantification): Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[15]

- Step 4.3 (Solid Phase Analysis): It is good practice to recover the remaining solid and analyze it using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm that no change in the crystalline form occurred during the experiment.[15]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Predicted Solubility Data & Interpretation

While empirical data must be generated experimentally, a predictive solubility profile can be constructed based on the chemical principles discussed. The following tables present illustrative data to guide researcher expectations.

Table 1: Predicted Aqueous Solubility at 37°C

| Solvent (Aqueous Buffer) | Predicted Solubility Class | Rationale |

| pH 1.2 HCl Buffer | High | Compound is fully protonated and exists as the highly soluble R-NH₃⁺Cl⁻ salt. |

| pH 4.5 Acetate Buffer | High to Medium | Still predominantly in the protonated, soluble form. |

| pH 6.8 Phosphate Buffer | Medium to Low | As pH approaches and surpasses the pKa of the amine, the less soluble free base begins to dominate. |

| Pure Water | Medium | The compound itself will establish an equilibrium pH, likely resulting in partial protonation. |

Table 2: Predicted Solubility in Common Organic Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility Class | Rationale |

| Methanol | Polar Protic | High | Excellent hydrogen bonding capabilities can solvate both the ionic and polar parts of the molecule. |

| Ethanol | Polar Protic | High to Medium | Similar to methanol but slightly less polar. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar aprotic solvent capable of dissolving a wide range of compounds, including salts.[1][7] |

| Acetonitrile | Polar Aprotic | Medium to Low | Less polar than DMSO; may struggle to effectively solvate the ionic salt form. |

| Dichloromethane (DCM) | Non-Polar | Low to Insoluble | Lacks the polarity and hydrogen bonding ability to effectively solvate the hydrochloride salt. |

| Hexanes | Non-Polar | Insoluble | Highly non-polar solvent, incompatible with the ionic and polar nature of the compound. |

Troubleshooting and Advanced Considerations

Common Pitfalls

-

Supersaturation: This occurs when a solution holds more solute than it should at thermodynamic equilibrium. It can happen if the temperature fluctuates or if a solution is prepared by dissolving in a good solvent (like DMSO) and then diluting into a poor one (an aqueous buffer).[7] Seeding with the solid compound can help promote precipitation and reach true equilibrium.[6]

-

Incomplete Equilibration: Using too short an incubation time can lead to an underestimation of solubility. It is advisable to measure concentration at multiple time points (e.g., 24h, 48h, 72h) to confirm that a plateau has been reached.[13]

-

pH Shift: For unbuffered or weakly buffered solutions, the dissolution of an acidic or basic compound can alter the final pH of the medium, which in turn affects its own solubility. Always measure the pH of the saturated solution at the end of the experiment.[13]

Mandatory Visualization: Troubleshooting Guide

Caption: Decision Tree for Troubleshooting Solubility Experiments.

Conclusion

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a polar, ionizable molecule whose solubility is governed by predictable physicochemical principles. Its hydrochloride salt form ensures significant solubility in polar protic solvents and demonstrates marked pH-dependent solubility in aqueous media, with highest solubility at low pH. For any research or development professional, moving beyond theoretical predictions to empirical measurement is paramount. The standardized shake-flask protocol detailed herein provides a robust framework for obtaining accurate, reliable thermodynamic solubility data. This essential information underpins rational decision-making in synthetic chemistry, process development, and pharmaceutical formulation, ensuring the effective utilization of this valuable chemical building block.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

What is the solubility of pyrrole in different solvents?. BIOSYNCE Blog. Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. SpringerLink. Available at: [Link]

-

Shake Flask Solubility Services. BioAssay Systems. Available at: [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Available at: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization (WHO). Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). Available at: [Link]

-

Synthesis and fluorescence properties of a soluble polypyrrole derivative based on a dipyrrole monomer. ResearchGate. Available at: [Link]

-

Is pyrrole highly soluble in water?. Quora. Available at: [Link]

-

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. Aladdin Scientific. Available at: [Link]

-

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid. PubChem. Available at: [Link]

-

Pyrrole. PubChem. Available at: [Link]

-

Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available at: [Link]

-

Methyl 4-amino-1-methyl-1h-pyrrole-2-carboxylate hydrochloride. PubChemLite. Available at: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

-

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, 98% Purity, C7H11ClN2O2, 10 grams. CP Lab Safety. Available at: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Buy Methyl 4-amino-1H-pyrrole-3-carboxylate [smolecule.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. biosynce.com [biosynce.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. who.int [who.int]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

role of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride as a heterocyclic building block

A Guide to a Versatile Heterocyclic Scaffold for Modern Drug Discovery

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and synthetic tractability make it a "privileged scaffold" in drug design. This guide focuses on a particularly valuable derivative, methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride . We will explore its physicochemical properties, synthetic utility, and strategic applications as a versatile building block for constructing complex, biologically active molecules. This document serves as a technical resource for researchers and drug development professionals, providing both theoretical insights and practical, field-proven methodologies.

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to the field of medicinal chemistry, largely due to their prevalence in natural products and their ability to engage in specific biological interactions.[2][3] Among these, the five-membered pyrrole ring is a recurring motif in a multitude of clinically successful drugs, including the cholesterol-lowering agent atorvastatin, the anti-inflammatory drug ketorolac, and the multi-kinase inhibitor sunitinib.[4][5]

The power of the pyrrole scaffold lies in its balanced chemical nature. The nitrogen atom can act as a hydrogen bond donor, while the aromatic ring system can participate in π-π stacking and other non-covalent interactions, which are crucial for molecular recognition at biological targets like enzyme active sites.[4] Furthermore, the pyrrole ring is readily functionalized, allowing chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties.[6][7] This synthetic flexibility is paramount in the iterative process of lead optimization in drug discovery.[3]

Physicochemical Profile: Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a strategically designed building block. Its structure features a pyrrole core disubstituted with an electron-donating amino group at the C4 position and an electron-withdrawing methyl ester at the C2 position. This specific arrangement of functional groups dictates its reactivity and makes it an exceptionally useful synthetic intermediate.

| Property | Data | Source |

| Molecular Formula | C₆H₉ClN₂O₂ | [8] |

| Molecular Weight | 176.60 g/mol | |

| Canonical SMILES | COC(=O)C1=CC(=CN1)N.Cl | |

| InChI Key | ROLAJBYPBHAJMH-UHFFFAOYSA-N | [8] |

| Appearance | Solid | |

| XlogP (predicted) | 0.2 | [8] |

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in aqueous reaction media. The primary amino group provides a key nucleophilic handle for diversification, while the methyl ester offers a site for further modification or can act as a directing group in subsequent reactions.

Synthetic Accessibility

The synthesis of this key building block is typically achieved via a multi-step sequence starting from more common starting materials. A common and reliable strategy involves the nitration of a pre-formed pyrrole-2-carboxylate followed by the reduction of the nitro group to the corresponding amine. This workflow ensures high regioselectivity and provides the target compound in good yield.

The rationale for this pathway is rooted in fundamental principles of aromatic chemistry. The ester group at the C2 position is an electron-withdrawing, meta-directing group. However, in the context of the electron-rich pyrrole ring, electrophilic substitution is strongly directed to the C4 position. The subsequent reduction of the nitro group is a high-yielding and clean transformation, commonly achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride.

Caption: The building block as a central hub for synthetic diversification.

Reactions at the Amino Group

The primary amine is the most reactive nucleophilic site. It serves as an ideal handle for introducing a wide array of substituents, a common strategy for exploring structure-activity relationships (SAR).

-

Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids using standard reagents (e.g., EDCI, HOBt) yields stable pyrrole-2-carboxamides. This transformation is fundamental in synthesizing compounds that mimic peptide bonds and is central to the design of inhibitors for enzymes like MmpL3 in tuberculosis. [9]* Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, a functional group present in many antibacterial and diuretic drugs.

Modification of the Ester Group

The methyl ester can be readily transformed into other functional groups, further expanding the synthetic possibilities.

-

Hydrolysis: Saponification with a base like lithium hydroxide cleanly converts the ester to the corresponding carboxylic acid. This acid is a crucial intermediate for forming amide bonds with various amines, effectively reversing the functionality to create libraries of N-substituted amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol, introducing a new point for modification via etherification or oxidation.

Experimental Protocol: Amide Coupling

This section provides a validated, step-by-step protocol for a representative transformation: the coupling of the corresponding carboxylic acid (derived from the title compound) with a primary amine. This method is a cornerstone of modern medicinal chemistry.

Objective: To synthesize N-benzyl-4-amino-1H-pyrrole-2-carboxamide.

Step 1: Ester Hydrolysis

-

Setup: To a round-bottom flask, add methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq).

-

Dissolution: Dissolve the starting material in a mixture of Tetrahydrofuran (THF) and Water (3:1 v/v).

-

Reagent Addition: Add Lithium Hydroxide (LiOH, 2.5 eq) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Rationale: The use of LiOH is standard for saponification; monitoring ensures the reaction goes to completion without degradation.

-

Workup: Carefully acidify the reaction mixture to pH ~4 using 1M HCl. The product, 4-amino-1H-pyrrole-2-carboxylic acid, will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product is typically used in the next step without further purification.

Step 2: Amide Coupling (EDCI/HOBt)

-

Setup: In a dry, inert atmosphere (e.g., under Nitrogen), suspend 4-amino-1H-pyrrole-2-carboxylic acid (1.0 eq) in dry Dichloromethane (DCM).

-

Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq). Stir for 15 minutes at 0°C. Rationale: The formation of the HOBt-ester is a self-validating intermediate step that minimizes side reactions and prevents racemization if chiral amines are used.

-

Amine Addition: Add benzylamine (1.1 eq) followed by a tertiary amine base such as Diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final N-benzyl-4-amino-1H-pyrrole-2-carboxamide.

Conclusion and Future Outlook

Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its pre-installed, differentially reactive functional groups allow for rapid and controlled diversification, enabling the efficient synthesis of compound libraries for high-throughput screening and lead optimization. As medicinal chemists continue to tackle challenging biological targets, from drug-resistant bacteria to complex viral polymerases, the demand for versatile and reliable building blocks like this will only increase. [3][10]Its proven utility in accessing diverse and biologically relevant chemical space ensures its continued prominence in the synthesis of next-generation therapeutics.

References

-

Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

-

Berrichi, A., & Bachir, R. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry, 25(5), 461-492. [Link]

-

Berrichi, A., & Bachir, R. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry. [Link]

-

Berrichi, A., & Bachir, R. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. ResearchGate. [Link]

-

Lead Molecule. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Lead Molecule. [Link]

-

Iannazzo, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112752. [Link]

-

Aksenov, A. V., et al. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews, 92(9), RCR5084. [Link]

-

Nowak, J., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(4), 2286. [Link]

-

Dalal, S., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(21), 15953-15985. [Link]

-

PubChemLite. (n.d.). Methyl 4-amino-1-methyl-1h-pyrrole-2-carboxylate hydrochloride. PubChemLite. [Link]

-

Li, K., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(14), 10248-10263. [Link]

-

ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... ResearchGate. [Link]

-

Vesel, M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9831-9837. [Link]

-

PubChemLite. (n.d.). Methyl 4-amino-1h-pyrrole-2-carboxylate hydrochloride. PubChemLite. [Link]

-

Ward, J. A., et al. (2015). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o988-o994. [Link]

Sources

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 [ouci.dntb.gov.ua]

- 7. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - Methyl 4-amino-1h-pyrrole-2-carboxylate hydrochloride (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Synthesis of 4-Aminopyrrole-2-carboxylate: A Technical Guide to its Discovery and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminopyrrole-2-carboxylate scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive molecules with therapeutic potential. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this pivotal molecule. We will traverse the classical approaches, born from the fundamental principles of aromatic chemistry, and delve into the modern, more elegant strategies that offer greater efficiency, versatility, and milder reaction conditions. This document is designed to equip researchers and drug development professionals with a comprehensive understanding of the synthetic landscape surrounding 4-aminopyrrole-2-carboxylates, fostering innovation in the design and synthesis of next-generation therapeutics.

Introduction: The Significance of the 4-Aminopyrrole-2-carboxylate Core

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in biologically active compounds.[1] When substituted with an amino group at the 4-position and a carboxylate at the 2-position, the resulting 4-aminopyrrole-2-carboxylate core becomes a versatile building block for constructing complex molecules with a wide range of pharmacological activities. Its importance is underscored by its presence in various natural products and synthetic drugs, where it often plays a crucial role in molecular recognition and binding to biological targets. The development of efficient and scalable synthetic methods for this key intermediate is therefore of paramount importance to the advancement of medicinal chemistry and drug discovery.

Historical Perspective: The "Classical" Approach via Nitration and Reduction

The early syntheses of 4-aminopyrrole-2-carboxylates were rooted in the well-established chemistry of aromatic compounds, primarily involving the nitration of a pre-formed pyrrole-2-carboxylate followed by the reduction of the nitro group. This multi-step approach, while foundational, is often hampered by harsh reaction conditions and limited substrate scope.

A representative classical synthesis begins with a commercially available or readily prepared pyrrole-2-carboxylate, such as ethyl pyrrole-2-carboxylate. The key steps are:

-

Nitration: The pyrrole ring is nitrated at the 4-position using a suitable nitrating agent, typically a mixture of nitric acid and sulfuric acid, or a milder reagent like acetyl nitrate. This electrophilic aromatic substitution reaction introduces the nitro group, a precursor to the desired amine.

-

Reduction: The resulting 4-nitropyrrole-2-carboxylate is then subjected to reduction to convert the nitro group into an amino group. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid combinations (e.g., SnCl₂ in HCl).

While this classical route has been instrumental in providing access to 4-aminopyrrole-2-carboxylates, it suffers from several drawbacks. The nitration step often requires strongly acidic and oxidative conditions, which can be incompatible with sensitive functional groups on the starting material. Furthermore, the regioselectivity of the nitration can be an issue, leading to mixtures of isomers that require tedious purification. The subsequent reduction step can also present challenges, particularly on an industrial scale.

Experimental Protocol: A Classical Synthesis of Ethyl 4-Aminopyrrole-2-carboxylate

Step 1: Synthesis of Ethyl 4-Nitropyrrole-2-carboxylate

-

Materials: Ethyl pyrrole-2-carboxylate, Acetic anhydride, Fuming nitric acid.

-

Procedure:

-

To a stirred and cooled solution of ethyl pyrrole-2-carboxylate in acetic anhydride at -10°C, a solution of fuming nitric acid in acetic anhydride is added dropwise, maintaining the temperature below -5°C.

-

After the addition is complete, the reaction mixture is stirred at low temperature for a specified period.

-

The reaction is then quenched by pouring it onto ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford ethyl 4-nitropyrrole-2-carboxylate.[2]

-

Step 2: Reduction to Ethyl 4-Aminopyrrole-2-carboxylate

-

Materials: Ethyl 4-nitropyrrole-2-carboxylate, Tin(II) chloride dihydrate, Ethanol, Hydrochloric acid.

-

Procedure:

-

A solution of ethyl 4-nitropyrrole-2-carboxylate in ethanol is treated with a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

The mixture is heated at reflux for a designated time.

-

After cooling, the reaction mixture is made alkaline with a concentrated sodium hydroxide solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield ethyl 4-aminopyrrole-2-carboxylate.

-

A Modern Breakthrough: The Marcotte and Lubell Synthesis from 4-Oxoproline Derivatives

A significant advancement in the synthesis of 4-aminopyrrole-2-carboxylates was reported by Marcotte and Lubell in 2002.[3] This innovative approach circumvents the harsh conditions of the classical nitration-reduction sequence by utilizing a readily available chiral starting material, 4-hydroxy-L-proline. The key to this strategy is the transformation of a protected 4-oxoproline derivative into the aromatic pyrrole ring through a condensation and elimination sequence.

The synthesis commences with the protection of the nitrogen atom of trans-4-hydroxy-L-proline, often with the bulky 9-phenylfluoren-9-yl (PhF) group, which serves to prevent racemization in subsequent steps.[4][5] The hydroxyl group is then oxidized to a ketone, and the carboxylic acid is esterified, typically as a benzyl ester. The resulting N-PhF-4-oxoproline benzyl ester is the pivotal intermediate.[3]

Treatment of this 4-oxoproline derivative with a primary or secondary amine in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) triggers a cascade of reactions, culminating in the formation of the 4-aminopyrrole-2-carboxylate.[3]

Causality Behind Experimental Choices:

-

The N-(9-Phenylfluoren-9-yl) (PhF) Protecting Group: The choice of the PhF group is critical. Its steric bulk effectively shields the stereocenter at the 2-position of the proline ring, preventing epimerization during the oxidation and subsequent reaction steps. This allows for the synthesis of enantiomerically enriched 4-aminopyrrole-2-carboxylates if desired.[4][5]

-

Oxidation of the Secondary Alcohol: The conversion of the 4-hydroxyproline derivative to the corresponding 4-oxoproline is a crucial step. Various oxidation methods can be employed, such as Swern oxidation or using reagents like Dess-Martin periodinane, which are known for their mildness and high efficiency.

-

Acid-Catalyzed Condensation-Elimination: The final pyrrole formation is driven by an acid-catalyzed reaction. The acid protonates the ketone, facilitating the nucleophilic attack by the amine. Subsequent dehydration and elimination of the N-PhF protecting group lead to the aromatic pyrrole ring.

Experimental Workflow: Marcotte and Lubell Synthesis

Caption: Workflow for the Marcotte and Lubell synthesis of 4-aminopyrrole-2-carboxylates.

Detailed Experimental Protocol: Synthesis of Benzyl 4-(Butylamino)-1H-pyrrole-2-carboxylate

Step 1: Synthesis of N-(9-Phenylfluoren-9-yl)-trans-4-hydroxy-L-proline

-

Materials: trans-4-Hydroxy-L-proline, 9-Chloro-9-phenylfluorene, Base (e.g., triethylamine), Solvent (e.g., DMF).

-

Procedure:

-

To a solution of trans-4-hydroxy-L-proline in a suitable solvent, add the base followed by the portion-wise addition of 9-chloro-9-phenylfluorene.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

-

Step 2: Synthesis of Benzyl N-(9-Phenylfluoren-9-yl)-4-oxo-L-prolinate

-